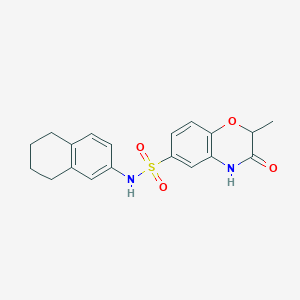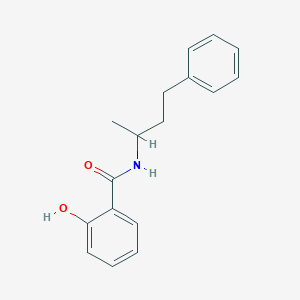![molecular formula C23H21ClN2O3 B270683 4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as PAC-1 and has been studied extensively for its ability to induce apoptosis in cancer cells.
Mécanisme D'action
PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. This activation leads to the cleavage of various proteins, ultimately resulting in cell death. Additionally, PAC-1 has been shown to induce autophagy in cancer cells, a process that involves the degradation of cellular components to maintain cellular homeostasis.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis and autophagy in cancer cells, PAC-1 has been shown to inhibit the growth of cancer stem cells. Additionally, PAC-1 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PAC-1 in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the apoptotic pathway and developing new cancer therapies. However, one limitation of using PAC-1 in lab experiments is its potential toxicity. Careful consideration must be taken when handling PAC-1 to ensure the safety of researchers.
Orientations Futures
There are several future directions for the study of PAC-1. One potential area of research is the development of new cancer therapies based on the mechanism of action of PAC-1. Additionally, further studies are needed to fully understand the biochemical and physiological effects of PAC-1. Finally, the potential use of PAC-1 in the treatment of inflammatory diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of PAC-1 involves the reaction of 4-chloro-3-nitrobenzoic acid with phenoxyacetic acid in the presence of thionyl chloride. The resulting product is then reacted with N-(2-phenylethyl)amine and subsequently hydrolyzed to yield PAC-1.
Applications De Recherche Scientifique
PAC-1 has been studied extensively for its potential therapeutic applications in cancer treatment. Studies have shown that PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. This mechanism of action makes PAC-1 a promising candidate for the development of new cancer therapies.
Propriétés
Nom du produit |
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
Formule moléculaire |
C23H21ClN2O3 |
Poids moléculaire |
408.9 g/mol |
Nom IUPAC |
4-chloro-3-[(2-phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c24-20-12-11-18(23(28)25-14-13-17-7-3-1-4-8-17)15-21(20)26-22(27)16-29-19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,25,28)(H,26,27) |
Clé InChI |
IROVTYYLHCDXLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(1-adamantyloxy)ethyl]-N-methyl-9,10-dioxo-9,10-dihydro-2-anthracenecarboxamide](/img/structure/B270600.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxybenzyl)prolinamide](/img/structure/B270606.png)
![1-({1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-2,3,4,5-tetrahydro-1H-1-benzazepine](/img/structure/B270607.png)
![N-{[4-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl}norleucine](/img/structure/B270608.png)
![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]methionine](/img/structure/B270609.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)

![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)


![N-(1-adamantylmethyl)-N,6-dimethyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270623.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B270624.png)